molecular formula C17H18N2O2 B5676162 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one CAS No. 325740-01-0

1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B5676162
CAS No.: 325740-01-0
M. Wt: 282.34 g/mol
InChI Key: KKVZCKQQKLWOEC-UHFFFAOYSA-N
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Description

1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a methyl group and a 3-methylphenoxyethyl side chain. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common method starts with the reaction of 3-methylphenol with 1-chloro-2-(3-methylphenoxy)ethane under basic conditions to form 1,2-bis(3-methylphenoxy)ethane . This intermediate is then reacted with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxyethyl side chain, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and properties.

Scientific Research Applications

1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-(3-methylphenoxy)ethyl-1H-benzimidazole
  • 3-methylphenoxyethyl-2H-benzimidazole
  • 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

1-methyl-3-[2-(3-methylphenoxy)ethyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-6-5-7-14(12-13)21-11-10-19-16-9-4-3-8-15(16)18(2)17(19)20/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVZCKQQKLWOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151069
Record name 1,3-Dihydro-1-methyl-3-[2-(3-methylphenoxy)ethyl]-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325740-01-0
Record name 1,3-Dihydro-1-methyl-3-[2-(3-methylphenoxy)ethyl]-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325740-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-methyl-3-[2-(3-methylphenoxy)ethyl]-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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